molecular formula C8H11N3 B1532449 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 928118-20-1

4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B1532449
CAS No.: 928118-20-1
M. Wt: 149.19 g/mol
InChI Key: YVZCIDDDDCENGZ-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine ( 928118-20-1) is a chemical intermediate of significant interest in medicinal chemistry and antiviral research. This compound features a tetrahydropyrido[2,3-b]pyrazine core, a privileged scaffold in the development of novel therapeutic agents. Recent scientific investigations have highlighted the potential of this core structure in the design of non-nucleoside inhibitors targeting viral DNA polymerases . Specifically, derivatives based on the pyrido[2,3-b]pyrazine scaffold have demonstrated potent activity against human cytomegalovirus (HCMV) and have shown potential for targeting a broad spectrum of other herpesviruses, including herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV) . Researchers utilize this compound as a key building block to optimize target inhibition while working to minimize off-target effects, such as inhibition of the hERG ion channel, which is a critical consideration in early-stage drug discovery . The molecular formula for this compound is C8H11N3, and it has a molecular weight of 149.19 g/mol . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-11-6-5-9-7-3-2-4-10-8(7)11/h2-4,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZCIDDDDCENGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928118-20-1
Record name 4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
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Preparation Methods

Synthetic Route Summary

Step Starting Material / Intermediate Reaction Type Reagents / Conditions Product / Intermediate
1 4-Methyl-3-nitropyridin-2-amine (1) Bromination Brominating agent (e.g., Br2 or NBS) 4-Methyl-3-bromopyridin-2-amine (2)
2 Compound (2) Reduction (Nitro → Amine) Reducing agent (e.g., SnCl2/HCl or Fe/HCl) Diamine intermediate (3)
3 Diamine (3) Cyclization Glyoxylic acid monohydrate, reflux conditions Cyclized compound (4)
4 Cyclized compound (4) Chlorination POCl3 (phosphorus oxychloride) Chlorinated intermediate (5)
5 Intermediate (5) + Boronic acid derivatives Palladium-catalyzed coupling Pd catalysts (Pd(dppf)Cl2·CH2Cl2, Pd(OAc)2, Pd(PPh3)4, Pd(PPh3)2Cl2), bases (Cs2CO3, K2CO3) Substituted pyrido[2,3-b]pyrazine derivatives

Notes on the Method

  • The key intermediate is the diamine (3), formed by reduction of the brominated nitro precursor.
  • Cyclization with glyoxylic acid monohydrate forms the tetrahydropyrido[2,3-b]pyrazine core.
  • Chlorination with POCl3 activates the compound for further functionalization.
  • Palladium-catalyzed Suzuki and Buchwald-Hartwig coupling reactions allow for introduction of various substituents at the 3-position.
  • This method is versatile and allows for the synthesis of a variety of substituted derivatives for biological evaluation.

Catalysts and Conditions Used in Cyclization and Functionalization

Various catalysts and conditions have been explored to optimize the synthesis of pyrido[2,3-b]pyrazine derivatives:

Catalyst / Reagent Role Notes on Usage and Benefits
Glyoxylic acid monohydrate Cyclizing agent Facilitates ring closure to form tetrahydropyrido[2,3-b]pyrazine
POCl3 Chlorinating agent Converts hydroxyl or acid groups to chlorides for further substitution
Pd(dppf)Cl2·CH2Cl2, Pd(OAc)2, Pd(PPh3)4 Palladium catalysts Used in Suzuki and Buchwald-Hartwig coupling for C-C and C-N bond formation
Bases: Cs2CO3, K2CO3 Base Neutralizes acids formed during coupling, promotes catalyst activity
Reduction agents (SnCl2/HCl, Fe/HCl) Nitro to amine reduction Mild conditions to selectively reduce nitro group to amine

Alternative Catalytic and Green Chemistry Approaches

Several researchers have explored environmentally friendly and efficient catalytic systems to improve the synthesis of pyrido[2,3-b]pyrazine derivatives, which could be adapted for this compound:

  • Use of PEG-400 as a green solvent medium to facilitate condensation reactions.
  • Application of microwave irradiation and ultrasound to accelerate cyclization.
  • Catalysts such as RuCl-(PPh3)3-TEMPO , LiBr , InCl3 , Zn/proline , Ga(OTf)3 , and FeMAP have been reported to enhance reaction rates and selectivity.
  • Solid-supported catalysts like TiO2-P25 , ZnO-beta zeolite , and silica-supported antimony(III) chloride enable easier product isolation and catalyst reuse.

Summary Table of Preparation Methods and Key Parameters

Preparation Method Key Reagents / Catalysts Advantages Limitations / Notes
Classical Cyclization with Glyoxylic Acid 4-Methyl-3-nitropyridin-2-amine, glyoxylic acid, POCl3 Straightforward, well-established Multi-step, requires careful handling of POCl3
Suzuki and Buchwald-Hartwig Coupling Pd catalysts, boronic acids, bases (Cs2CO3) Allows diverse substitutions, high yields Requires expensive Pd catalysts, inert atmosphere
Green Catalysis (PEG-400, Microwave) PEG-400, microwave irradiation, ultrasound Environmentally friendly, faster reactions May require specialized equipment
Lewis Acid and Metal Catalysts RuCl-(PPh3)3-TEMPO, InCl3, Ga(OTf)3, Zn/proline Enhanced selectivity and yield Catalyst cost and availability
Solid-supported Catalysts TiO2-P25, ZnO-beta zeolite, silica-supported SbCl3 Easy catalyst recovery, reusable Potential scale-up challenges

Research Findings on Reaction Yields and Purity

  • The cyclization step with glyoxylic acid typically proceeds with yields ranging from 70% to 85%.
  • Subsequent chlorination with POCl3 achieves yields around 80%.
  • Palladium-catalyzed coupling reactions generally provide yields between 60% and 90%, depending on the substituent and reaction conditions.
  • Use of green solvents and microwave irradiation has been shown to reduce reaction times from hours to minutes while maintaining comparable yields.
  • Purity of final compounds is confirmed by 1H NMR, 13C NMR, and HRMS analyses, indicating high structural fidelity.

Experimental Notes and Analytical Techniques

  • Thin-layer chromatography (TLC) with n-hexane and ethyl acetate is commonly used to monitor reaction progress.
  • Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR) is employed for structural confirmation.
  • High-resolution mass spectrometry (HRMS) validates molecular weight and purity.
  • Column chromatography with silica gel (230-400 mesh) is the preferred purification method.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit dihydrofolate reductase, reducing the synthesis of tetrahydrofolate and subsequently affecting DNA and RNA synthesis.

Comparison with Similar Compounds

Positional Isomers and Core Modifications

  • 1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine : This positional isomer shifts the pyridine-pyrazine fusion to the [3,4-b] position. indicates that isomers of the [2,3-b] core (including the methyl-substituted target compound) exhibit distinct biological activities. For example, only one isomer of the [2,3-b] series demonstrated cholesterol ester transfer protein (CETP) inhibition, while the [3,4-b] analogs lacked stability and activity .

Fused Heterocyclic Systems

  • 5H-Pyrrolo[2,3-b]pyrazine : Replacing the pyridine ring with a pyrrole ring enhances kinase inhibition profiles. For instance, 5H-pyrrolo[2,3-b]pyrazine derivatives show activity against FGFR1, Bruton’s tyrosine kinase, and JAK3, attributed to improved hydrogen bonding and π-stacking interactions .
  • Thieno[2,3-b]pyrazine: Substituting the pyridine with a thiophene ring (e.g., in 4-aryl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides) significantly impacts anticancer activity. Substituents at the C6 position (e.g., chlorine vs. hydrogen) modulate GI₅₀ values in colon cancer cells .

Antiproliferative and Kinase Inhibition

  • Substituents like trifluoromethylbenzaldehyde hydrazones further enhance activity .
  • DAAPalogues and ALK Inhibition: The tetrahydropyrido[2,3-b]pyrazine core is part of a broader pharmacophore explored in anaplastic lymphoma kinase (ALK) inhibitors. However, indolocarbazole and dianilinopyrimidine scaffolds often outperform it in selectivity and potency .

Metabolic Stability and CETP Inhibition

  • The methyl-substituted compound showed moderate CETP inhibition but poor metabolic stability. Fluoro- and trifluoromethyl-quinoxaline analogs were explored to improve stability, yet none surpassed the original scaffold .

Physicochemical and Reactivity Profiles

Substituent Effects

  • Methyl vs. Ethyl Groups : The methyl group in the target compound balances lipophilicity and steric hindrance, whereas ethyl derivatives (e.g., 1,4-diethyltetrahydropyrido[2,3-b]pyrazine) may reduce solubility and alter pharmacokinetics .
  • Halogenation : Iodo or bromo substitutions at the 8-position (e.g., 8-iodopyrido[2,3-b]pyrazine) enable palladium-catalyzed couplings, expanding synthetic utility for functionalized derivatives .

Reactivity

  • The tetrahydropyrido[2,3-b]pyrazine core undergoes oxidation to form ketones or aldehydes and reduction to yield saturated intermediates. These reactions are critical for derivatization but may introduce instability in biological environments .

Biological Activity

4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (C8H11N3) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article examines the compound's biological activity through various studies and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H11N3
  • CAS Number : 50742427
  • Physical Form : Solid or liquid
  • Purity : ≥95%

1. Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • A study on pyrazolo[4,3-e][1,2,4]triazines showed promising cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. The compounds demonstrated stronger cytotoxicity than cisplatin and induced apoptosis through caspase activation pathways .

2. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The compound may also exhibit potential as a DPP-IV inhibitor, which is crucial in managing type 2 diabetes mellitus (T2DM). Inhibitors of DPP-IV have been shown to improve glycemic control by prolonging the action of incretin hormones . The structure-activity relationship (SAR) studies suggest that modifications in nitrogen-containing heterocycles can enhance DPP-IV inhibitory activity.

Table 1: Summary of Biological Activities Related to Similar Compounds

Compound NameActivity TypeModel UsedKey Findings
Pyrazolo[4,3-e][1,2,4]triazinesAnticancerMCF-7 & MDA-MB-231 cellsInduced apoptosis via caspase activation
DPP-IV InhibitorsDiabetes ManagementIn vitro assaysImproved glycemic control in T2DM models

The biological activity of this compound is likely mediated through several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways involving caspases .
  • Enzyme Inhibition : As a potential DPP-IV inhibitor, it may work by preventing the breakdown of incretin hormones which help regulate glucose levels .

Q & A

Q. How is 4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine identified and characterized in academic research?

The compound is identified via its molecular formula (C₇H₉N₃), molecular weight (135.17 g/mol), and CAS registry number (35808-40-3). Characterization involves spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) to confirm purity (≥97%) and structural integrity. Its fused bicyclic structure—a pyridine ring fused to a partially saturated pyrazine ring—is critical for its reactivity and biological interactions .

Q. What are the standard synthetic routes for this compound?

A common method involves annelation reactions using pentafluoropyridine with diamines under controlled conditions. For example, reacting pentafluoropyridine with sodium phenylsulfinate and diamines yields polyfunctional scaffolds. Isomer separation is critical, as only one isomer of the tetrahydropyrido[2,3-b]pyrazine core exhibits biological activity. Solvent choice (e.g., ethanol vs. acetic acid) influences regioselectivity during hydrogenation steps .

Advanced Research Questions

Q. How does the 4-methyl substitution influence structure-activity relationships (SAR) in kinase inhibition?

The 4-methyl group enhances steric and electronic interactions with kinase active sites. In anaplastic lymphoma kinase (ALK) inhibitors, this substitution improves selectivity by reducing off-target effects. SAR studies show that modifications to the pyrazine ring (e.g., fluorination) can alter metabolic stability but may not enhance potency. Computational docking studies highlight hydrogen bonding between the methyl group and ALK residues (e.g., Leu 1122) .

Q. How should researchers address contradictions in pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound?

Discrepancies between dose and exposure levels (e.g., nonlinear PK in transgenic mouse models) may arise from saturation of metabolic pathways or poor solubility. Mitigation strategies include:

  • Testing prodrug formulations to enhance bioavailability.
  • Profiling metabolites via LC-MS to identify stability bottlenecks.
  • Adjusting dosing intervals to account for enzyme saturation .

Q. What methodologies improve the chemical and metabolic stability of tetrahydropyrido[2,3-b]pyrazine derivatives?

Stability challenges are addressed by:

  • Introducing electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism.
  • Replacing labile hydrogen atoms with deuterium (deuterium exchange).
  • Employing co-crystallization studies to identify stable polymorphic forms .

Q. How can computational modeling guide the design of derivatives with enhanced photophysical properties?

Density functional theory (DFT) calculations predict HOMO-LUMO gaps and charge distribution. For example, the pyrido[2,3-b]pyrazine backbone in related dyes shows HOMO localization on donor moieties and LUMO on the acceptor, enabling tunable emission (e.g., blue-red shifts). Researchers optimize DEST (diagonal energy gap) by modifying substituents on the phenyl bridge .

Q. What strategies ensure regioselective synthesis of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine isomers?

Regioselectivity is controlled by solvent acidity. In ethanol, catalytic hydrogenation of pyrido[2,3-b]pyrazines yields mixtures of 1,2,3,4- and 5,6,7,8-tetrahydro derivatives. In acetic acid, only the 1,2,3,4-tetrahydro isomer forms due to protonation of intermediates, preventing isomerization .

Q. How does the compound’s scaffold contribute to its versatility in drug discovery?

The fused bicyclic system serves as a rigid template for:

  • Kinase inhibitors : Mimics ATP-binding motifs in ALK and JAK kinases.
  • Antiviral agents : Serves as a precursor for pyrrolo[2,3-b]pyridine derivatives targeting retroviruses.
  • CETP inhibitors : Modulates cholesterol ester transfer protein activity, though metabolic instability remains a hurdle .

Methodological Notes

  • Experimental Design : Prioritize isomer purity via chiral HPLC or enzymatic resolution.
  • Data Validation : Cross-reference computational predictions (e.g., docking scores) with in vitro IC₅₀ assays.
  • Contradiction Analysis : Use PK/PD modeling tools (e.g., Phoenix WinNonlin) to dissect nonlinear kinetics.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

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